4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine

Catalog No.
S850603
CAS No.
1643915-62-1
M.F
C10H11BrFNO3S
M. Wt
324.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine

CAS Number

1643915-62-1

Product Name

4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine

IUPAC Name

4-(5-bromo-2-fluorophenyl)sulfonylmorpholine

Molecular Formula

C10H11BrFNO3S

Molecular Weight

324.17 g/mol

InChI

InChI=1S/C10H11BrFNO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2

InChI Key

NEOSOAGPJMFZLI-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)F

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)F

4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine (CAS 1643915-62-1) is a highly versatile, bench-stable building block strategically designed for advanced medicinal chemistry and high-throughput library synthesis. It features a morpholine sulfonamide core—a privileged pharmacophore known to improve metabolic stability and aqueous solubility—flanked by two orthogonal reactive sites. The highly activated 2-fluoro group is primed for metal-free Nucleophilic Aromatic Substitution (SNAr) with amines and alkoxides, while the 5-bromo group serves as a reliable vector for palladium-catalyzed cross-couplings. This trifunctional architecture allows for the divergent, step-efficient synthesis of complex 1,2,5-trisubstituted benzenesulfonamides, making it a critical precursor for drug discovery programs targeting kinase inhibitors and complex bioisosteres [1].

Substituting this specific compound with simpler analogs or its direct precursor, 5-bromo-2-fluorobenzenesulfonyl chloride, introduces significant process liabilities. Utilizing the sulfonyl chloride precursor requires handling a moisture-sensitive reagent and performing a two-step amination where chemoselectivity (sulfonylation vs. SNAr) must be strictly controlled; failure to do so often results in dual amination, complex purification, and lower overall yields [1]. Furthermore, substituting with the 4-((4-bromophenyl)sulfonyl)morpholine analog eliminates the SNAr-active 2-fluoro handle, preventing late-stage metal-free functionalization. Conversely, using the 4-((2-fluorophenyl)sulfonyl)morpholine analog restricts the ability to perform downstream cross-couplings, severely limiting the chemical space accessible for scaffold diversification [2].

Bench Stability and Elimination of Sulfonylation-SNAr Crosstalk

Haloarene sulfonyl chlorides are prone to hydrolysis and require strict temperature control to prevent competing SNAr during the initial sulfonamide formation. By procuring the pre-formed morpholine sulfonamide, chemists bypass the problematic sulfonylation step. Studies on the parallel double amination of related 2-fluorobenzenesulfonyl halides demonstrate that two-step synthesis from the sulfonyl chloride yields an average of only 36% of the desired product due to competing side reactions and purification losses [1]. Procuring 4-((5-bromo-2-fluorophenyl)sulfonyl)morpholine directly provides a bench-stable starting material, ensuring near-quantitative availability of the scaffold for subsequent orthogonal functionalization.

Evidence DimensionProcess Yield and Handling
Target Compound DataBench-stable; bypasses step 1 (sulfonylation)
Comparator Or Baseline5-Bromo-2-fluorobenzenesulfonyl chloride
Quantified DifferenceAvoids the ~64% average yield loss associated with two-step library amination from the sulfonyl chloride
ConditionsParallel library synthesis (NMP, sequential amination)

Procuring the pre-formed sulfonamide reduces process steps and eliminates the need for strict anhydrous handling, directly accelerating high-throughput library synthesis.

Superior SNAr Activation by the Ortho-Sulfonyl Group

The 2-fluoro substituent in this compound is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing ortho-sulfonyl group. Compared to 2-chlorobenzenesulfonamides or unactivated fluorobenzenes, the ortho-fluoro group exhibits significantly faster substitution rates with primary and secondary amines. Literature on ortho-fluorobenzenesulfonamides indicates that SNAr reactions can be driven to completion (often >80% yield) under mild basic conditions, whereas chloro-analogs generally require harsher temperatures or expensive transition-metal catalysis [1]. This intrinsic reactivity allows for efficient late-stage functionalization.

Evidence DimensionSNAr Reactivity and Yield
Target Compound DataHighly SNAr-active (typically >80% yield with amines)
Comparator Or Baseline2-Chlorobenzenesulfonamide analogs
Quantified DifferenceEnables metal-free amination at 40-50 °C lower temperatures
ConditionsAmine nucleophile, polar aprotic solvent (e.g., DMF/DMSO), mild base

The highly activated 2-fluoro handle allows for metal-free amination, reducing catalyst costs and simplifying purification in medicinal chemistry workflows.

Orthogonal Functionalization via Pd-Catalyzed Cross-Coupling

The 5-bromo group provides a critical vector for extending the molecular scaffold via cross-coupling reactions. Because the C-Br bond undergoes facile oxidative addition with palladium while the C-F bond remains inert, the compound offers perfect orthogonality. Studies utilizing the closely related 4-((4-bromophenyl)sulfonyl)morpholine demonstrate that Suzuki-Miyaura couplings proceed in excellent yields (e.g., 93% with SPhos/Pd) [1]. Compared to analogs lacking the bromine atom, this compound enables the synthesis of extended biaryl systems without perturbing the morpholine or fluoro moieties.

Evidence DimensionScaffold Extension Capability
Target Compound DataEnables orthogonal Pd-catalyzed coupling (e.g., >90% yield for Suzuki reactions)
Comparator Or Baseline4-((2-Fluorophenyl)sulfonyl)morpholine
Quantified DifferenceProvides an essential cross-coupling vector completely absent in the non-brominated baseline
ConditionsStandard Suzuki conditions (e.g., Pd catalyst, SPhos, K2CO3)

Procuring the brominated analog is essential for buyers aiming to build extended biaryl or heteroaryl systems while retaining the SNAr-active fluoro group.

High-Throughput Library Synthesis for Drug Discovery

Leveraging the orthogonal reactivity of the 2-fluoro and 5-bromo groups, this compound is ideal for combinatorial library generation. Chemists can systematically vary the amine via SNAr at the 2-position and the aryl/heteroaryl group via Suzuki coupling at the 5-position, rapidly generating diverse 1,2,5-trisubstituted benzenesulfonamide libraries without requiring intermediate deprotection steps[1].

Synthesis of Kinase Inhibitors and Bioisosteres

The morpholine sulfonamide moiety is a privileged pharmacophore frequently used to improve aqueous solubility and metabolic stability in kinase inhibitors. Procuring this specific bench-stable building block allows medicinal chemists to directly incorporate this motif while using the fluoro and bromo handles to build the core hinge-binding or allosteric-binding domains[2].

Development of Covalent Probes and Activity-Based Profiling

The highly activated 2-fluoro group can be utilized not only as a synthetic handle but also as a weakly reactive electrophile for targeted covalent inhibitors. In specific microenvironments, the ortho-sulfonyl activated fluorine can undergo SNAr with nucleophilic cysteine or lysine residues on target proteins, making this scaffold valuable for chemical biology probe development [2].

XLogP3

1.5

Dates

Last modified: 08-16-2023

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